Deloxolone

Vue d'ensemble

Description

what is 'Deloxolone'? Deloxolone is a topical steroid medication used to treat inflammation and itching caused by skin conditions such as eczema, psoriasis, and dermatitis. It is available in cream, ointment, and solution forms. the use of 'Deloxolone' Deloxolone is a topical steroid used to treat skin conditions such as eczema, psoriasis, and dermatitis. It is applied directly to the affected area of skin and works by reducing inflammation and relieving itching, redness, and swelling. It is available in both cream and ointment form and can be used in adults and children over the age of two. the chemistry of 'Deloxolone' Deloxolone is a synthetic glucocorticoid (a type of steroid hormone) used to treat inflammation and various skin conditions. It is a derivative of the natural hormone cortisol and has a similar chemical structure. It works by blocking the production of certain inflammatory chemicals in the body, reducing swelling, redness, and itching. Deloxolone may also be used to treat other conditions as determined by a doctor. the biochemical/physical effects of 'Deloxolone' Deloxolone is a synthetic glucocorticoid, a type of steroid hormone. It is used to reduce inflammation, suppress the immune system, and prevent tissue damage. Its physical effects include reducing swelling and redness, relieving pain and itchiness, and reducing the production of certain hormones. Its biochemical effects include reducing the production of certain proteins and enzymes involved in inflammation, as well as suppressing the activity of certain immune cells. the benefits of 'Deloxolone' Deloxolone is a topical steroid cream used to treat inflammation and itching of the skin. It is a corticosteroid that works by reducing inflammation and suppressing the immune system. Benefits of Deloxolone include: 1. Reducing inflammation and itching: Deloxolone helps to reduce inflammation and itching of the skin, which can be caused by a variety of conditions such as eczema, psoriasis, and allergic reactions. 2. Reducing redness: Deloxolone can help reduce redness and swelling of the skin, which can be caused by skin conditions such as rosacea. 3. Preventing infection: Deloxolone can help to prevent infection of the skin by reducing the number of bacteria on the skin surface. 4. Reducing scarring: Deloxolone can help to reduce the appearance of scars caused by skin conditions such as acne. 5. Improving skin texture: Deloxolone can help to improve the texture of the skin by reducing dryness and flaking. the related research of 'Deloxolone' Deloxolone is an investigational topical medication being developed by Sol-Gel Technologies for the treatment of atopic dermatitis. Research into Deloxolone has focused on its potential to reduce inflammation and improve skin barrier function. Studies have shown that Deloxolone can reduce inflammation and improve skin barrier function in patients with atopic dermatitis. In addition, Deloxolone has been studied for its potential to reduce itching and improve quality of life in atopic dermatitis patients. Further research is needed to confirm the efficacy and safety of Deloxolone for the treatment of atopic dermatitis.

Mécanisme D'action

Target of Action

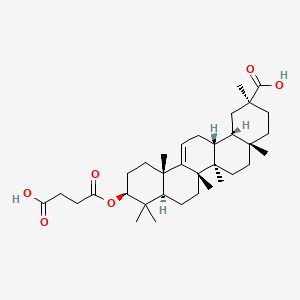

Deloxolone, also known as (3β,20β)-3-(3-Carboxy-1-oxopropoxy)olean-9(11)-en-29-oic acid, is a chemical compound with potential for treating inflammatory, ischemic, and proliferative diseases It’s suggested that matrix metalloproteinases mmp-2/-9 and c-jun n-terminal protein kinase 1 (jnk1) can be considered as hypothetical primary targets .

Mode of Action

Based on its potential use in treating inflammatory, ischemic, and proliferative diseases , it can be inferred that Deloxolone may interact with its targets to modulate the biochemical pathways involved in these diseases.

Biochemical Pathways

Given its potential therapeutic applications, it’s plausible that deloxolone may influence pathways related to inflammation, ischemia, and cell proliferation .

Result of Action

Given its potential therapeutic applications, it can be inferred that deloxolone may exert anti-inflammatory, anti-ischemic, and anti-proliferative effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

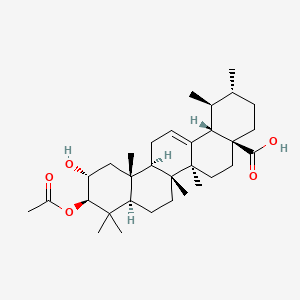

(2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFVGZRKFFTPCG-KYHPDETOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024416 | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deloxolone | |

CAS RN |

68635-50-7 | |

| Record name | Deloxolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0E16819I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

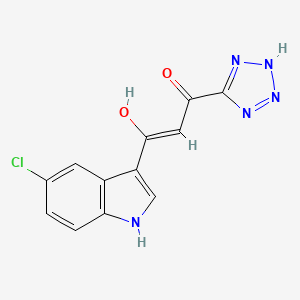

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B1663396.png)

![8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1663398.png)